3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a brominated pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) and adenosine receptors.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Known for its medicinal properties and used in various therapeutic applications.
Uniqueness
3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further modified to create a wide range of derivatives with diverse biological activities . This versatility makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C5H3BrN4 |
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Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-1-2-7-3-10(4)5/h1-3H |
InChI Key |
RPPROZOSJWFFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NN=C2Br |
Origin of Product |
United States |
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